1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[4-chloro-2-(tetrazol-1-yl)benzoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6O2/c15-10-1-2-11(12(7-10)21-8-17-18-19-21)14(23)20-5-3-9(4-6-20)13(16)22/h1-2,7-9H,3-6H2,(H2,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLMYWXRYAYQRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The chlorinated phenyl group is then introduced via electrophilic aromatic substitution. The final step involves coupling the tetrazole-substituted phenyl compound with piperidine-4-carboxamide under conditions that promote amide bond formation. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions, leading to ring cleavage and formation of carboxylic acids.
Reduction: The compound can be reduced using hydrogenation catalysts, which may affect the tetrazole ring or the chlorinated phenyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium azide
Scientific Research Applications
1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of specialty chemicals and advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to three classes of analogs:
Pyrazole-Based Piperidine Derivatives
The pyrazole analog 1-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one () shares a piperidine-carbonyl core but differs in the heterocyclic substituent (pyrazole vs. tetrazole) and additional fluorophenyl group. Key distinctions include:
- Electronic Effects : The tetrazole’s higher acidity (pKa ~4.9) compared to pyrazole (pKa ~14) may alter binding interactions in biological systems.
- Antimicrobial Activity : The pyrazole derivative demonstrated broad-spectrum antimicrobial activity, attributed to halogen (Cl, F) electronegativity enhancing membrane penetration .
- Crystallography : Unlike the tetrazole compound, the pyrazole analog forms intramolecular C–H···N hydrogen bonds and intermolecular C–H···F/O interactions, stabilizing its 3D lattice .
Tetrazole-Containing Piperidine Derivatives
The catalog entry 4-(1H-tetrazol-1-yl)piperidine hydrochloride () shares the tetrazole-piperidine motif but lacks the chloro-phenylcarboxamide group.
Carboxamide-Functionalized Analogs
The compound N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide () includes a piperidine-carboxamide scaffold but incorporates a trifluoromethylphenyl group and acryloyl moiety. The trifluoromethyl group’s strong electron-withdrawing effects contrast with the target compound’s chloro substituent, suggesting divergent pharmacokinetic profiles.
Research Implications and Limitations
- Structural Activity Relationships (SAR) : The chloro and tetrazole groups in the target compound may synergize to enhance target affinity compared to fluorine-substituted analogs, though direct bioactivity data are needed.
- Synthetic Challenges : The pyrazole analog’s 76% yield () suggests feasible routes for scaling, but the tetrazole’s reactivity may require optimized conditions.
- Knowledge Gaps: Limited crystallographic or pharmacological data for the target compound necessitate further studies to validate its mechanism and efficacy.
Biological Activity
1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide is a complex organic compound notable for its unique structural features, including a tetrazole ring, which enhances its chemical stability and biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.
Chemical Structure and Properties
- Molecular Formula: C13H12ClN5O2
- Molecular Weight: 305.72 g/mol
- IUPAC Name: 1-[4-chloro-2-(tetrazol-1-yl)benzoyl]piperidin-4-one
The presence of the tetrazole moiety is significant as it contributes to the compound's reactivity and interaction with biological targets, making it a candidate for drug development.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the fields of medicinal chemistry. Its unique structure allows it to interact with various biological targets, potentially leading to applications as:
- Anti-inflammatory agents
- Antimicrobial agents
Research suggests that the compound may interact with specific receptors or enzymes, influencing cellular pathways relevant to inflammation and infection responses. The tetrazole ring enhances bioactivity, potentially increasing the compound's efficacy in therapeutic contexts.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-{[4-chloro-2-(1H-imidazol-1-yl)phenyl]carbonyl}piperidine-4-one | Contains an imidazole ring | Different heterocyclic structure affects reactivity |
| 1-{[4-chloro-2-(1H-triazol-1-yl)phenyl]carbonyl}piperidine-4-one | Contains a triazole ring | Variation in nitrogen content alters properties |
The tetrazole structure imparts distinct chemical and biological properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of tetrazole-containing compounds similar to this compound:
- Anti-inflammatory Activity : A study indicated that tetrazole derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Efficacy : Research demonstrated that certain derivatives showed potent antimicrobial activity against various bacterial strains, indicating their potential as novel antibiotics.
- Cancer Research : Some tetrazole-based compounds have been investigated for their ability to inhibit tumor growth in preclinical models, highlighting their therapeutic potential in oncology.
Q & A
Q. What are the key considerations in synthesizing 1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide to ensure high yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, including:
- Step 1 : Formation of the piperidine ring and introduction of the tetrazole group via nucleophilic substitution or cyclization reactions .
- Step 2 : Coupling the chlorophenyl-carbonyl moiety under controlled conditions (e.g., using coupling agents like EDCI/HOBt in anhydrous solvents such as DMF) .
- Step 3 : Final purification via recrystallization or column chromatography to achieve >95% purity .
Critical parameters include reaction temperature (e.g., 0–5°C for tetrazole formation), solvent choice (polar aprotic solvents for stability), and stoichiometric control to minimize byproducts .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Methodological Answer : Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) :
- H NMR identifies protons in aromatic (δ 7.5–8.5 ppm) and aliphatic (δ 1.5–3.5 ppm) regions .
- C NMR confirms carbonyl (δ 165–175 ppm) and tetrazole (δ 145–155 ppm) carbons .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm, tetrazole ring vibrations at ~1450 cm) .
- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How can researchers confirm the molecular conformation and crystallinity of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves 3D structure, including dihedral angles between aromatic rings (e.g., 36.7° between tetrazole and chlorophenyl groups) and hydrogen-bonding networks .
- Powder X-ray Diffraction (PXRD) : Assesses crystallinity and polymorphism by comparing experimental patterns with simulated data from SCXRD .
Advanced Research Questions
Q. How can computational chemistry tools predict the biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Simulates binding affinity to target proteins (e.g., carbonic anhydrase IX) using software like AutoDock Vina. Focus on the tetrazole group’s role in hydrogen bonding .
- Molecular Dynamics (MD) Simulations : Predicts stability of ligand-receptor complexes in solvated environments (e.g., 100 ns simulations in GROMACS) .
- Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent effects (e.g., chloro vs. fluoro groups) with activity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictory data in biological activity assays for this compound?
- Methodological Answer :
- Dose-Response Curves : Validate IC values across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .
- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., carbonic anhydrase assay) with cell-based viability tests (e.g., MTT assay) .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
Q. How can the compound’s structure be optimized for enhanced pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the tetrazole group with sulfonamide or carboxylate to improve solubility while retaining hydrogen-bonding capacity .
- Prodrug Design : Introduce ester moieties (e.g., ethyl groups) to the piperidine ring for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .
- LogP Optimization : Modify the chlorophenyl group with hydrophilic substituents (e.g., -OH, -NH) to reduce hydrophobicity (target LogP <3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
